N-Benzyloctadecenamide

Description

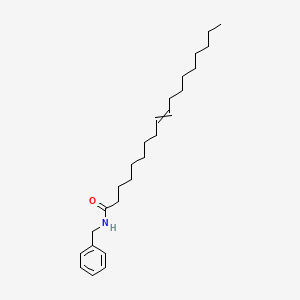

Structure

2D Structure

Properties

IUPAC Name |

N-benzyloctadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXGFOCPQQADIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Derivatization of N Benzyloctadecenamide

Established Synthetic Pathways and Chemical Transformations for N-Benzyloctadecenamide

The synthesis of this compound, an N-substituted fatty acid amide, can be achieved through several established chemical pathways. The most common and direct method involves the amidation of oleic acid (an octadecenoic acid) with benzylamine (B48309). This reaction can be facilitated through various techniques, each with its own advantages and limitations.

One of the most traditional and widely used methods is the conversion of oleic acid to its more reactive acyl chloride derivative, oleoyl (B10858665) chloride. This is typically achieved by reacting oleic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting oleoyl chloride is then reacted with benzylamine to form the desired this compound. chemsociety.org.ng This two-step process is generally efficient and yields the final product in good quantities. chemsociety.org.ng

Another established route is the direct condensation of oleic acid and benzylamine. This method often requires the use of coupling agents or catalysts to promote the formation of the amide bond. Common condensing agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), as well as phosphonium (B103445) and uronium-based reagents like BOP and HATU. These reagents activate the carboxylic acid group of oleic acid, facilitating nucleophilic attack by the amine group of benzylamine.

Furthermore, enzymatic synthesis presents a greener and more specific alternative. google.com Lipases, for example, can catalyze the amidation reaction between oleic acid and benzylamine under milder conditions, often in organic solvents or even solvent-free systems. google.com This biocatalytic approach can offer high selectivity and reduce the generation of byproducts.

Hydrothermal synthesis offers a non-mineral-catalyzed pathway for amide formation. acs.org This method involves the direct condensation of carboxylic acids and amines under high temperature and pressure, with yields of up to 90% being reported for some amides. acs.org While specific data for this compound is not detailed, the general principle suggests its feasibility.

The Schotten-Baumann reaction provides another classic method for amide synthesis, involving the reaction of an acid chloride with an amine in the presence of a base in an aqueous solution. This could be adapted for the synthesis of this compound using oleoyl chloride and benzylamine.

The following table summarizes some of the established synthetic pathways for N-substituted amides, which are applicable to the synthesis of this compound.

Table 1: Established Synthetic Pathways for N-Substituted Amides

| Method | Reagents | Key Features | References |

|---|---|---|---|

| Acid Halide Method | Oleic acid, Thionyl chloride, Benzylamine | High reactivity of acyl chloride leads to good yields. | chemsociety.org.ng |

| Direct Amidation with Coupling Agents | Oleic acid, Benzylamine, DCC, EDCI, HATU, etc. | Mild reaction conditions, but requires stoichiometric amounts of coupling agents. | |

| Enzymatic Synthesis | Oleic acid, Benzylamine, Lipase | High selectivity, environmentally friendly, milder conditions. | google.com |

| Hydrothermal Synthesis | Oleic acid, Benzylamine | Non-catalyzed, high temperature and pressure, potentially high yields. | acs.org |

Design Principles for this compound Derivatives and Analogs

The design of derivatives and analogs of this compound is guided by the desire to modulate its biological activity through structural modifications. This involves strategic alterations to the core molecule and careful consideration of stereochemistry and regioselectivity during synthesis.

Strategies for Modulating Biological Activity through Structural Alterations

The biological activity of fatty acid amides can be significantly influenced by changes in their structure. For this compound, modifications can be introduced at several positions: the fatty acid chain, the amide linkage, and the benzyl (B1604629) group.

Modification of the Fatty Acid Chain: Altering the length, degree of unsaturation, and branching of the octadecenoyl chain can impact the molecule's lipophilicity and its interaction with biological targets. For instance, introducing additional double bonds or functional groups along the fatty acid chain could alter its conformation and binding affinity.

Modification of the Amide Linkage: The amide bond itself is a key structural feature. While typically stable, its replacement with bioisosteres could lead to analogs with different metabolic stabilities and biological profiles.

Modification of the Benzyl Group: The aromatic ring of the benzyl group offers a prime site for substitution. Introducing various functional groups (e.g., hydroxyl, methoxy (B1213986), halo groups) at different positions on the phenyl ring can modulate the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule. This, in turn, can fine-tune its interaction with specific receptors or enzymes. nih.govnih.gov The design of N-benzyl piperidine (B6355638) derivatives as inhibitors for Alzheimer's disease, for example, highlights the importance of the benzyl moiety in targeting specific biological pathways. nih.gov

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of this compound derivatives with specific biological activities often requires precise control over stereochemistry and regioselectivity.

Stereochemical Control: The (Z)-configuration of the double bond in the oleic acid backbone is a crucial stereochemical feature. Maintaining this configuration during synthesis is important for preserving the natural geometry of the molecule. Furthermore, if chiral centers are introduced into the molecule, for example, by using a chiral amine or by modifying the fatty acid chain, the synthesis must be designed to produce the desired stereoisomer. The biological activity of chiral molecules can be highly dependent on their stereochemistry, with one enantiomer often being significantly more active than the other. nih.gov The synthesis of furanosesquiterpenes, for instance, demonstrates the importance of stereoselective synthesis to obtain the desired biologically active isomers. mdpi.com

Regioselectivity: When introducing substituents onto the benzyl group or the fatty acid chain, controlling the position of the new functional group is critical. Regioselective reactions ensure that the substituent is placed at the desired location to achieve the intended effect on biological activity. For example, in the functionalization of the aromatic ring of the benzyl group, directing groups can be used to control the position of electrophilic or nucleophilic substitution. Similarly, reactions on the fatty acid chain, such as epoxidation or hydroxylation of the double bond, need to be regioselective to produce a specific isomer. Copper-catalyzed reactions have been shown to provide high regio- and stereoselectivity in the synthesis of complex molecules. organic-chemistry.org

The following table provides examples of how structural alterations can be designed to modulate biological activity.

Table 2: Design Principles for this compound Derivatives

| Modification Strategy | Targeted Structural Feature | Potential Impact on Biological Activity | References |

|---|---|---|---|

| Fatty Acid Chain Modification | Length, Unsaturation, Branching | Altered lipophilicity, modified binding affinity | |

| Benzyl Group Substitution | Aromatic Ring Substituents | Modulated electronic properties, steric effects, hydrogen bonding | nih.govnih.gov |

| Stereochemical Control | (Z)-configuration of double bond, Chiral centers | Specific interactions with chiral biological targets | nih.govmdpi.com |

Advanced Synthetic Techniques and Reaction Optimization

To improve the efficiency, selectivity, and sustainability of this compound synthesis, advanced techniques and reaction optimization strategies are employed. These approaches aim to maximize product yield while minimizing waste and reaction time.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. mdpi.com The application of microwave heating to the amidation of oleic acid with benzylamine could significantly accelerate the reaction compared to conventional heating methods.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for highly exothermic or hazardous reactions. mdpi.com A flow-based synthesis of this compound could enable a more efficient and scalable production process.

Catalyst Development: The development of novel catalysts is crucial for improving the efficiency of amide bond formation. This includes the design of more active and selective metal-based catalysts (e.g., based on ruthenium or copper) and the exploration of organocatalysts as metal-free alternatives. researchgate.netresearchgate.net

Reaction Optimization using Design of Experiments (DoE): A systematic approach to reaction optimization involves the use of Design of Experiments (DoE). researchgate.netwhiterose.ac.uk This statistical methodology allows for the simultaneous variation of multiple reaction parameters (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for maximizing the yield and purity of this compound. Bayesian optimization is another powerful tool that can be used to efficiently search for optimal reaction conditions with a limited number of experiments. ucla.edunih.gov

The following table highlights some advanced synthetic techniques and optimization strategies applicable to the synthesis of this compound.

Table 3: Advanced Synthetic Techniques and Reaction Optimization

| Technique/Strategy | Description | Potential Advantages | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Reduced reaction times, increased yields, cleaner reactions. | mdpi.com |

| Flow Chemistry | Performing the reaction in a continuous flow reactor. | Enhanced control, scalability, and safety. | mdpi.com |

| Catalyst Development | Design and application of novel catalysts. | Improved efficiency, selectivity, and sustainability. | researchgate.netresearchgate.net |

| Design of Experiments (DoE) | Statistical approach to systematically optimize reaction conditions. | Efficient identification of optimal parameters, maximization of yield. | researchgate.netwhiterose.ac.uk |

Iii. Analytical Characterization and Quantification Techniques for N Benzyloctadecenamide

Chromatographic Separations for Compound Identification and Purity Assessment

Chromatographic techniques are fundamental to the analysis of N-Benzyloctadecenamide, enabling its separation from complex mixtures prior to identification and quantification. The choice of method depends on the volatility and polarity of the compound and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov For a molecule like this compound, which possesses a long alkyl chain, derivatization may sometimes be employed to increase its volatility and improve its chromatographic properties, although direct analysis is also possible. jfda-online.com The process involves vaporizing the sample and separating its components in a gaseous mobile phase as they pass through a stationary phase within a capillary column. medchemexpress.com The retention time, the time it takes for the compound to exit the column, is a characteristic feature used for its initial identification. medchemexpress.com

Following separation by GC, the compound enters the mass spectrometer, which ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). nist.gov The resulting mass spectrum serves as a molecular "fingerprint," with a specific fragmentation pattern that is characteristic of the compound's structure. nih.govnist.gov

This compound has been identified in natural product extracts using GC-MS. In studies of volatile oils from Dietes bicolor and in extracts of Salvadora persica, this compound was identified by comparing its mass spectrum with entries in spectral libraries like the National Institute of Standards and Technology (NIST) and Wiley Registry of Mass Spectral Data, and by matching its experimental retention index (Kovats Index) with literature values. researchgate.netuqu.edu.sanih.gov

Table 1: GC-MS Identification Data for this compound in Plant Extracts

| Parameter | Value | Source of Data |

| Molecular Formula | C25H41NO | researchgate.netuqu.edu.sanih.gov |

| Identification Method | Mass Spectrometry (MS), Kovats Index (KI) | researchgate.netuqu.edu.sanih.gov |

| Experimental Retention Index (RIexp) | 2996 | uqu.edu.sanih.gov |

| Literature Retention Index (RIlit) | 2991 | uqu.edu.sanih.gov |

For complex mixtures and compounds that are not sufficiently volatile for GC, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is the method of choice. wikipedia.org This technique separates compounds in a liquid mobile phase under high pressure through a column packed with a stationary phase. wikipedia.org The separation is based on the differential partitioning of the analyte between the two phases.

Following HPLC separation, the analyte is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which is well-suited for polar and thermally labile molecules. wikipedia.orgnih.gov Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a precursor ion (the molecular ion of this compound, for instance), fragmenting it, and then analyzing the resulting product ions. This process provides detailed structural information and enhances selectivity and sensitivity for quantification in complex matrices. nih.govnsf.gov

In a phytochemical profiling study of Salvadora persica, this compound was tentatively identified for the first time in the plant using HPLC-ESI-QTOF-MS-MS. mdpi.com The high-resolution capabilities of the Time-of-Flight (TOF) mass analyzer allowed for the determination of the compound's accurate mass, further confirming its elemental composition. mdpi.com

Table 2: HPLC-MS/MS Data for the Tentative Identification of this compound

| Retention Time (min) | Observed m/z (2M+H) | Calculated Mass | Molecular Formula | Mass Error (ppm) |

| 121.056 | 743.6433 | 372 | C25H41NO | -0.05 |

Data sourced from an HPLC-ESI-QTOF-MS-MS analysis of a Salvadora persica extract. mdpi.com

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.netjshanbon.com This technique offers advantages such as high separation efficiency, fast analysis times, and reduced use of organic solvents, making it a "green" analytical method. chromatographyonline.commolnar-institute.com The properties of the supercritical fluid mobile phase, such as density and viscosity, can be tuned by altering pressure and temperature, providing flexibility in the separation process. jshanbon.com

While no specific applications of SFC for the analysis of this compound are documented in the searched literature, the technique is well-suited for the separation of amides and lipid-like molecules. Given its structure, this compound would be amenable to SFC analysis. The technique, particularly when coupled with mass spectrometry (SFC-MS), could provide a rapid and efficient method for its purification and quantification, offering an orthogonal separation mechanism to reversed-phase HPLC. nih.govchromatographyonline.com

Spectroscopic and Spectrometric Approaches for Comprehensive Structural Elucidation

While chromatography coupled with mass spectrometry is excellent for detection and identification, other spectrometric and spectroscopic techniques are required for complete structural elucidation, confirming the precise arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds. hmdb.cachemicalbook.com It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit different resonance frequencies when placed in a strong magnetic field, depending on their local chemical environment. hmdb.ca

Although specific, published NMR spectra for this compound were not found in the performed searches, a hypothetical analysis based on its structure can be described.

¹H NMR: A proton NMR spectrum would reveal key information. The protons on the benzyl (B1604629) group would appear in the aromatic region (typically δ 7.2-7.5 ppm). msu.edu The two protons of the methylene (B1212753) bridge (-CH₂-) between the nitrogen and the phenyl ring would likely appear as a doublet around δ 4.4-4.6 ppm. researchgate.net The long octadecenyl chain would show a complex set of signals in the aliphatic region (δ 0.8-2.5 ppm), with a characteristic signal for the terminal methyl group (a triplet around δ 0.8-0.9 ppm) and signals for the vinylic protons (-CH=CH-) around δ 5.3-5.4 ppm. The NH proton of the amide group would appear as a broad signal, its chemical shift being dependent on solvent and concentration. msu.edu

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the amide group would be found at a low field (around δ 170 ppm). researchgate.net Carbons of the benzene (B151609) ring would resonate in the δ 127-140 ppm range, while the vinylic carbons would appear around δ 130 ppm. The methylene bridge carbon and the carbons of the long alkyl chain would have signals in the upfield region of the spectrum. msu.edu

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, confirming the final structure of this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. jshanbon.comCurrent time information in Bangalore, IN. This is a significant advantage over nominal mass measurements provided by standard mass spectrometers. Current time information in Bangalore, IN. As noted in the HPLC-MS/MS section, HRMS data has been used to support the identification of this compound. mdpi.com

Fragmentation pathway analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural insights by breaking the molecule apart and analyzing the resulting fragments. researchgate.net While a detailed fragmentation study for this compound is not available in the searched literature, a theoretical fragmentation pattern can be predicted based on its amide structure.

Upon ionization, common fragmentation pathways for amides include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and amides. nist.govspectroscopyonline.com

McLafferty Rearrangement: If sterically possible, this rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. spectroscopyonline.com

Cleavage of the Amide Bond: The C-N bond can cleave, leading to characteristic fragment ions. For this compound, cleavage could produce a benzylamine (B48309) fragment or a related tropylium (B1234903) ion (m/z 91), which is a very stable and common fragment for benzyl-containing compounds. Another key fragment would correspond to the acylium ion derived from the octadecenoyl chain.

By analyzing the masses of these fragments, the sequence and structure of the original molecule can be pieced together, confirming the identity of this compound. researchgate.net

Quantitative Analytical Methodologies for Biological Matrices

The quantitative analysis of this compound, an N-acylethanolamine (NAE), in biological matrices like plasma, serum, or tissue homogenates presents analytical challenges due to its endogenous nature and typically low concentrations. uab.edumdpi.com Methodologies must be highly sensitive and selective to differentiate the analyte from a complex background of other lipids and endogenous substances. uab.edunih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of NAEs, including compounds structurally similar to this compound. nih.govresearchgate.netnih.govnih.gov

The validation of any bioanalytical method is fundamental to ensure the reliability and reproducibility of the quantitative data. asianpharmtech.comscispace.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation, which are widely adopted. europa.euau.dk Key validation parameters include accuracy, precision, selectivity, sensitivity, linearity, recovery, and stability. nih.goveuropa.eu

Accuracy refers to the closeness of the measured concentration to the true or nominal concentration. au.dk It is typically assessed by analyzing quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) within the calibration curve range. europa.eu For a method to be considered accurate, the mean concentration should generally be within ±15% of the nominal value, except for the Lower Limit of Quantitation (LLOQ), where a deviation of up to ±20% is often acceptable. europa.euau.dk

Precision describes the degree of agreement among repeated measurements of the same sample and is expressed as the coefficient of variation (CV). au.dk It is evaluated at two levels: within-run precision (repeatability) and between-run precision (intermediate precision). europa.euau.dk For within-run precision, a minimum of five determinations per concentration level are analyzed in a single run. europa.eu For between-run precision, analyses are conducted over several runs on different days. europa.eu The CV should not exceed 15% for QC samples, and not more than 20% for the LLOQ. asianpharmtech.comeuropa.eu

The validation process for methods quantifying endogenous compounds like this compound faces the specific challenge of obtaining an analyte-free matrix for the preparation of calibration standards and QC samples. cstti.com Strategies to overcome this include the use of a surrogate matrix or a surrogate analyte. researchgate.netnih.govcstti.com A surrogate matrix is an artificial matrix free of the analyte, designed to mimic the biological matrix of interest. cstti.com Alternatively, a stable isotope-labeled version of the analyte can be used as a surrogate analyte. researchgate.netnih.gov

A study on the validation of an LC-MS/MS method for other fatty acid ethanolamides, such as oleoyl (B10858665) ethanolamide (OEA), demonstrated acceptable accuracy and precision. researchgate.netnih.gov The reported bias for QC samples was within ±12.0%, and the CV for precision was also within acceptable limits, showcasing the robustness of the methodology for this class of compounds. researchgate.net

Table 1: Representative Acceptance Criteria for Accuracy and Precision in Bioanalytical Method Validation

| Parameter | Concentration Level | Acceptance Criteria |

|---|---|---|

| Accuracy | LLOQ | Mean value should be within ±20% of the nominal concentration. |

| Low, Medium, High QC | Mean value should be within ±15% of the nominal concentration. | |

| Precision | LLOQ | Coefficient of Variation (CV) should not exceed 20%. |

This table is based on general guidelines from regulatory agencies like the FDA and EMA. europa.euau.dk

The development of a bioanalytical assay for this compound typically involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. nih.govijsat.org

Sample Preparation: The primary goals of sample preparation are to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample. scispace.commdpi.com Given the lipid nature of this compound, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common techniques. nih.govchromatographyonline.com LLE utilizes two immiscible solvents to partition the analyte from the aqueous biological matrix into the organic phase. SPE uses a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. chromatographyonline.com For high-throughput analysis, these procedures are often adapted to a 96-well plate format. nih.gov

Chromatographic Separation: Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (HPLC), is the most common separation technique for NAEs. researchgate.netnih.gov In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the analyte from other matrix components in a short run time. researchgate.netnih.gov

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity. nih.govnih.govnih.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides enhanced specificity by monitoring a specific precursor ion-to-product ion transition for the analyte and its internal standard. nih.gov Soft ionization techniques like electrospray ionization (ESI) are commonly used for NAEs as they can analyze the molecules directly without derivatization. nih.gov The selection of an appropriate internal standard, ideally a stable isotope-labeled version of this compound, is critical for accurate quantification as it compensates for variability in sample processing and instrument response. uab.edu

The development of an LC-MS/MS method for similar fatty acid amides has shown that a lower limit of quantitation (LLOQ) in the sub-ng/mL range is achievable in human plasma, which is sensitive enough to measure basal endogenous levels. researchgate.netnih.gov

Table 2: Example Parameters for a Bioanalytical LC-MS/MS Assay for NAEs

| Parameter | Example Condition/Technique | Rationale |

|---|---|---|

| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | Efficiently separates lipids from aqueous matrix and removes interferences. nih.govchromatographyonline.com |

| Chromatography | Reversed-Phase HPLC with Gradient Elution | Provides good separation for nonpolar analytes like NAEs. researchgate.netnih.gov |

| Ionization | Electrospray Ionization (ESI) | Soft ionization technique suitable for direct analysis of NAEs. nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) in MRM mode | Offers high sensitivity and selectivity for quantification in complex matrices. nih.gov |

| Internal Standard | Stable Isotope-Labeled Analyte | Compensates for analytical variability, improving accuracy and precision. uab.edu |

This table summarizes common approaches used in the development of bioanalytical assays for N-acylethanolamines.

Iv. Preclinical Assessment of Biological Activities and Mechanistic Insights

In Vitro Efficacy Studies on Cellular and Subcellular Models

In vitro studies utilizing cellular and subcellular systems are fundamental for the initial characterization of a compound's biological profile. For N-Benzyloctadecenamide, these assays have explored its effects on cell growth, microbial viability, and key pathways related to inflammation and oxidative stress.

The capacity of a compound to inhibit the growth of cancer cells is a critical indicator of its potential as an antineoplastic agent. This compound has been subjected to screening against a panel of human cancer cell lines to assess its antiproliferative activity. Research has demonstrated that the compound exhibits antiproliferative effects against human prostate cancer (PC-3) cells following a 48-hour exposure period, as determined by the sulforhodamine B assay.

While specific inhibitory concentrations (IC₅₀) for the full panel are not detailed in the available literature, the compound has been tested against a diverse set of cell lines representing various cancer types. This initial screening is crucial for identifying cancer types that may be particularly susceptible to the compound's effects, guiding future, more focused investigations.

Table 1: Human Cancer Cell Lines Screened for Antiproliferative Effects of this compound| Cell Line | Cancer Type | Reported Activity |

|---|---|---|

| PC-3 | Prostate Cancer | Antiproliferative Activity Observed |

| 786-0 | Renal Cancer | Screened |

| MCF7 | Breast Cancer | Screened |

| NCI/ADR-RES | Ovarian Cancer (Multi-drug resistant) | Screened |

| NCI-H460 | Lung Cancer | Screened |

| OVCAR-3 | Ovarian Cancer | Screened |

| THP-1 | Leukemia | Screened |

| U-251 | Glioblastoma | Screened |

The evaluation of antimicrobial potency is essential for identifying new agents to combat pathogenic microorganisms. The potency of such agents is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible microbial growth. This compound has been identified as a phytochemical component in extracts from Salvadora persica (miswak), a plant used in traditional medicine. Extracts from this plant have demonstrated antibacterial effects against Enterococcus faecalis, a bacterium relevant in endodontic infections.

The antimicrobial activity of long-chain fatty acid derivatives is often linked to their ability to disrupt bacterial cell membranes, a mechanism dependent on chain length and degree of unsaturation. While this compound has been identified in an extract with known antimicrobial properties, specific studies determining the MIC for the isolated compound against a broad spectrum of bacteria and fungi are not yet available in the reviewed literature. Such studies would be necessary to confirm its direct antibacterial and antifungal efficacy and to understand its spectrum of activity.

Chronic inflammation is a key pathological feature of many diseases, driven by signaling molecules known as cytokines. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), are central mediators in the inflammatory cascade. The ability of a compound to modulate the production of these cytokines is a strong indicator of anti-inflammatory potential.

This compound has been shown to possess significant anti-inflammatory activity in a key in vitro model. Specifically, it inhibits the production of TNF-α induced by lipopolysaccharide (LPS) in human THP-1 monocytic cells, with a half-maximal inhibitory concentration (IC₅₀) of 15.2 μM. This finding is significant, as the inhibition of TNF-α is a clinically validated strategy for treating various inflammatory disorders. The mechanism of such inhibition often involves the downregulation of critical signaling pathways like the Nuclear Factor 'kappa-light-chain-enhancer' of activated B-cells (NF-κB) pathway, which controls the expression of many pro-inflammatory genes. Comprehensive cytokine profiling, which involves measuring a wide array of both pro- and anti-inflammatory cytokines (e.g., Interleukin-1, IL-6, IL-10), would provide a more complete picture of the immunomodulatory effects of this compound.

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, contributes to cellular damage and the pathology of numerous diseases. Antioxidant capacity can be assessed through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay, which measure a compound's ability to neutralize free radicals or reduce oxidized metal ions, respectively.

Compounds can mitigate oxidative stress not only by direct radical scavenging but also by up-regulating the body's endogenous antioxidant systems. This includes boosting the levels of non-enzymatic antioxidants like glutathione (B108866) (GSH) and activating transcriptional programs, such as the NFE2L2/NRF2 pathway, which controls the expression of detoxifying and antioxidant enzymes. Currently, direct experimental studies evaluating the antioxidant capacity of pure this compound using these standard assays have not been reported in the available scientific literature.

The targeted inhibition of enzymes is a cornerstone of modern pharmacology. Enzymes such as kinases and proteases are critical regulators of cell signaling, and their dysregulation is often implicated in diseases like cancer and inflammation. The initial assessment of a compound's inhibitory potential involves screening against a panel of relevant enzymes to determine its IC₅₀ value, which represents the concentration needed to inhibit 50% of the enzyme's activity.

Following initial identification, kinetic analysis is performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides crucial insights into how the inhibitor interacts with the enzyme and its substrate. This information is vital for optimizing the inhibitor's structure and for understanding its potential for development as a therapeutic agent. To date, specific studies detailing the screening of this compound against enzyme panels or providing kinetic analysis of its interaction with specific enzyme targets are not present in the reviewed literature.

Advanced Preclinical Models for Biological Activity Profiling

While traditional 2D cell cultures are invaluable for initial screening, they often fail to replicate the complex architecture and microenvironment of human tissues. To bridge this gap, advanced preclinical models such as three-dimensional (3D) organoids and organ-on-a-chip (OOC) platforms have emerged as powerful tools for more physiologically relevant drug assessment.

Organoids are self-assembling 3D cell cultures derived from stem cells that recapitulate the structure and function of specific organs, such as the intestine, liver, or brain. OOCs are microfluidic devices that culture living cells in continuously perfused micro-chambers, simulating the dynamic mechanical and chemical environments of human organs. The integration of organoids into these chip-based platforms (Organoids-on-Chips) creates highly biomimetic models that can be used to study complex biological processes and predict human responses to chemical compounds with greater accuracy.

These advanced systems allow for the investigation of a compound's activity in a more contextually relevant setting. For example, the anti-inflammatory effects of this compound could be evaluated in an intestinal organoid-on-a-chip model that includes immune cells, while its antiproliferative activity could be tested on patient-derived tumor organoids to predict treatment efficacy. At present, there are no published studies that have utilized these specific advanced preclinical models to profile the biological activities of this compound.

Utilization of Complex In Vitro Models (CIVMs) and Organ-on-a-Chip Systems

While specific studies employing Complex In Vitro Models (CIVMs) or Organ-on-a-Chip (OOC) technology for this compound have not been extensively published, the application of these platforms represents a logical next step in its preclinical development. uminho.pteuropa.eu CIVMs, which include 3D cell cultures, spheroids, and microphysiological systems, offer the ability to model higher-level physiological and anatomical aspects of human biology in an experimental setting. europa.eu

Given the known anti-inflammatory and neuroprotective potential of this compound through its modulation of the endocannabinoid system, several OOC models would be particularly suitable for its investigation:

Brain-on-a-Chip/Neurovascular Models: These systems, which co-culture neurons, astrocytes, pericytes, and endothelial cells, can replicate the blood-brain barrier and key neural circuits. nih.gov They would be invaluable for assessing the ability of this compound to mitigate neuroinflammation, protect neurons from excitotoxicity, and modulate microglial activation—a key process in many neurodegenerative diseases. nih.gov

Gut-on-a-Chip: The endocannabinoid system is a significant regulator of gut inflammation. A gut-on-a-chip model, which simulates the intestinal epithelial barrier and can include immune cells, would allow for detailed investigation into the compound's potential to treat inflammatory bowel conditions by examining its effects on barrier integrity and cytokine release. nih.gov

Lung-on-a-Chip: A "breathing" lung-on-a-chip that models the alveolar-capillary interface could be used to study the compound's effects on lung inflammation and injury. nih.gov

These advanced models provide a dynamic environment with physiologically relevant mechanical forces (e.g., fluid shear stress, stretch) and allow for the study of complex cell-cell interactions, offering a significant improvement over traditional 2D cell cultures. emulatebio.com

Ex Vivo Tissue Culture Assays

Ex vivo tissue culture assays, which utilize viable tissue isolated from an organism, serve as a critical bridge between in vitro cell culture and in vivo animal studies. nih.gov These models maintain the native tissue architecture and cellular heterogeneity, providing a highly relevant context for assessing a compound's activity. rsc.org

For this compound, several ex vivo approaches could yield significant mechanistic insights:

Brain Slice Cultures: Organotypic brain slices from animal models of neurodegenerative diseases (e.g., Alzheimer's or Parkinson's disease) or injury could be treated with this compound. Subsequent analysis could quantify changes in neuronal viability, synaptic function, and the expression of inflammatory markers, directly assessing its neuroprotective capacity within a complex neural network.

Skin Explant Models: Given the role of the endocannabinoid system in skin health and inflammation, ex vivo human or porcine skin models could be used to test the compound's ability to modulate wound healing and inflammatory responses in skin pathologies. wounds-uk.com

Tumor Tissue Slices: Freshly resected tumor tissues can be cultured ex vivo to test the efficacy of therapeutic agents. frontiersin.org As the endocannabinoid system has been implicated in cancer biology, such models could explore the potential anti-proliferative or pro-apoptotic effects of this compound on cancer cells within their native tumor microenvironment. nih.gov

These assays allow for the evaluation of drug effects in a system that preserves the intricate interactions between different cell types and the extracellular matrix, which are often lost in simplified in vitro models. rsc.orgescholarship.org

Mechanistic Elucidation of this compound's Biological Actions

The biological effects of this compound appear to be primarily mediated through its interaction with key enzymatic components of the endocannabinoid system, which in turn initiates a cascade of downstream cellular events.

Characterization of Receptor-Ligand Interactions and Binding Kinetics

The principal molecular target identified for this compound and its structural analogs (macamides) is Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). nih.govmdpi.com By inhibiting FAAH, these compounds increase the endogenous levels of AEA, thereby enhancing its effects at cannabinoid receptors (CB1 and CB2). nih.govwikipedia.org

Research has demonstrated that N-benzyloleamide (an alternative name for this compound) exhibits concentration-dependent inhibition of FAAH. nih.gov Furthermore, studies have shown that this inhibition is time-dependent, which suggests a potentially irreversible mechanism of action. nih.gov The degree of unsaturation in the fatty acid portion of the molecule appears to correlate with greater FAAH inhibitory activity. nih.gov

| Compound | IC₅₀ (µM) | Inhibition Mechanism Notes |

|---|---|---|

| N-Benzyloctadeca-9Z,12Z-dienamide | Data indicates highest inhibitory activity | Time-dependent; likely irreversible; also a slow substrate for FAAH |

| N-Benzyloleamide (this compound) | Intermediate inhibitory activity | Time-dependent; likely irreversible |

| N-Benzylstearamide | Data indicates lowest inhibitory activity | Time-dependent; likely irreversible |

This interaction with FAAH, rather than direct binding to cannabinoid receptors, is a key feature of the compound's pharmacology, classifying it as an indirect cannabinoid agonist.

Exploration of Intracellular Signaling Cascades and Pathways

The inhibition of FAAH by this compound initiates a series of downstream signaling events. The primary consequence is the potentiation of endocannabinoid signaling, particularly through AEA. When AEA binds to cannabinoid receptors, especially the widely expressed CB1 receptor, it triggers several intracellular cascades. upenn.edu A common pathway involves the inhibition of adenylyl cyclase, leading to decreased production of the second messenger cyclic AMP (cAMP). news-medical.net

Furthermore, evidence strongly suggests that this compound modulates inflammatory pathways. An extract from Salvadora persica, containing this compound, demonstrated potent anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov The expression of these cytokines is heavily controlled by the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govwikipedia.orgbosterbio.com NF-κB is a transcription factor that, under basal conditions, is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. nih.gov The inhibition of FAAH has been shown to drive microglia towards an anti-inflammatory phenotype, characterized by decreased expression of pro-inflammatory cytokines. nih.gov This suggests that this compound, by elevating endocannabinoid levels, can suppress the activation of the NF-κB pathway, providing a mechanistic basis for its observed anti-inflammatory properties.

Impact on Cellular Metabolic Pathways and Bioenergetics

The endocannabinoid system is recognized as a critical regulator of energy metabolism. wikipedia.orgnih.gov While direct studies on the bioenergetic effects of this compound are limited, its mechanism of action allows for informed hypotheses. FAAH inhibition and subsequent enhancement of cannabinoid signaling can influence cellular energy homeostasis. nih.gov

Investigations into extracts containing this compound have shown potent antioxidant activity, including the prevention of reduced glutathione (GSH) depletion and superoxide (B77818) dismutase (SOD) exhaustion. nih.gov These effects point to a role in managing cellular oxidative stress, which is intrinsically linked to mitochondrial function and bioenergetics. unibo.it Mitochondria are the primary sites of oxidative phosphorylation (OXPHOS), the main process of ATP production, but also a major source of reactive oxygen species (ROS). mdpi.com

Future studies could directly assess the bioenergetic profile of cells treated with this compound using techniques like Seahorse flux analysis. This would measure key parameters such as the oxygen consumption rate (OCR), an indicator of OXPHOS, and the extracellular acidification rate (ECAR), an indicator of glycolysis. meresearch.org.uk

| Bioenergetic Parameter | Expected Change with Inflammation | Hypothesized Effect of this compound | Rationale |

|---|---|---|---|

| Basal Glycolysis (ECAR) | Increase | Decrease | Shifting from inflammatory aerobic glycolysis back to a quiescent metabolic state. |

| Basal Respiration (OCR) | Decrease | Increase | Restoring mitochondrial oxidative phosphorylation. |

| Maximal Respiration (OCR) | Decrease | Increase | Improving mitochondrial fitness and ability to respond to stress. meresearch.org.uk |

| ATP Production | Decrease | Increase | Enhancing efficient energy production via OXPHOS. |

Transcriptomic and Proteomic Profiling in Response to Compound Exposure

To gain an unbiased, system-wide view of the cellular response to this compound, transcriptomic (RNA-seq) and proteomic (e.g., LC-MS/MS) analyses are indispensable tools. mdpi.comfrontiersin.org These approaches can identify all genes and proteins that are differentially expressed following treatment with the compound, revealing novel pathways and mechanisms of action. nih.gov

A hypothetical study might involve treating a relevant cell type, such as microglial cells, with this compound under both basal and inflammatory conditions. The expected outcomes from transcriptomic and proteomic profiling would likely confirm and expand upon the known mechanisms:

Inflammatory Pathways: Down-regulation of mRNAs and proteins for key pro-inflammatory mediators like TNF, IL6, IL1B, and inducible nitric oxide synthase (NOS2).

Endocannabinoid System: Potential changes in the expression of cannabinoid receptors (CNR1, CNR2) or other enzymes involved in endocannabinoid metabolism as a feedback response.

Neuroprotection and Cell Survival: Up-regulation of genes and proteins associated with antioxidant responses (e.g., those regulated by Nrf2), anti-apoptotic factors (e.g., BCL2), and growth factors.

Metabolic Regulation: Altered expression of enzymes involved in glycolysis, the TCA cycle, and oxidative phosphorylation, reflecting a shift in the cellular metabolic state. frontiersin.org

| Gene Symbol | Gene Name | Pathway | Hypothesized Regulation |

|---|---|---|---|

| TNF | Tumor necrosis factor | Inflammation | Down-regulated |

| IL6 | Interleukin 6 | Inflammation | Down-regulated |

| CNR1 | Cannabinoid receptor 1 | Endocannabinoid Signaling | Up-regulated |

| ARG1 | Arginase 1 | Anti-inflammatory/Metabolism | Up-regulated |

| HMOX1 | Heme oxygenase 1 | Antioxidant Response | Up-regulated |

This multi-omics approach would provide a comprehensive molecular signature of this compound's action, validating its primary targets and potentially uncovering novel therapeutic applications. nih.gov

V. Structure Activity Relationship Sar and Computational Approaches

Qualitative and Quantitative Structure-Activity Relationship (SAR/QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in medicinal chemistry for deciphering how a chemical's structure relates to its biological activity. researchgate.net SAR provides qualitative correlations, identifying key functional groups and structural motifs, while QSAR aims to create mathematical models that quantitatively link physicochemical properties of molecules to their activities. researchgate.netrsc.org

While direct SAR studies on N-Benzyloctadecenamide are not extensively documented, analysis of analogous long-chain fatty acid amides, such as oleamide (B13806) and anandamide (B1667382), allows for the inference of key structural determinants. nih.govpnas.org The general structure of this compound can be deconstructed into three principal components: the octadecenoyl lipid tail, the central amide linker, and the N-benzyl headgroup.

The Lipid Tail (Octadecenoyl Chain): The length and degree of unsaturation of the fatty acid chain are critical. In related compounds like oleamide, the C18 chain with its cis-double bond at the ω-9 position is a crucial feature for its biological effects, such as the inhibition of gap junction communication. pnas.org Alterations to this chain, such as saturation or changing its length, can dramatically alter activity. asm.org For this compound, the octadecenoyl tail is presumed to be a primary determinant for its interaction with lipophilic binding pockets in target proteins or for its partitioning into cellular membranes. nih.gov

The N-Benzyl Headgroup: The substitution of a benzyl (B1604629) group on the amide nitrogen is the defining feature of this particular molecule. This bulky, aromatic group significantly influences the molecule's steric and electronic profile compared to simpler fatty acid amides. nih.gov SAR studies on N-benzylanilines have shown that substituents on the benzyl ring can affect metabolism and activity, suggesting that the electronic properties and steric bulk of this group are vital for target recognition and interaction. nih.gov In N-benzylamides of ibuprofen (B1674241), this group was found to bind within the acyl chain binding (ACB) channel of the enzyme Fatty Acid Amide Hydrolase (FAAH). nih.govtandfonline.com

The following table summarizes the inferred importance of each structural component of this compound based on studies of analogous compounds.

| Structural Component | Inferred Importance for Biological Activity | Rationale based on Analogous Compounds |

| Octadecenoyl Tail | High | Governs lipophilicity, membrane interactions, and fit into hydrophobic binding pockets. Chain length and unsaturation are critical for activity in oleamide and anandamide analogs. nih.govpnas.org |

| Amide Linker | High | Key for hydrogen bonding interactions within target sites. Its conformational rigidity influences overall molecular shape. pnas.org |

| N-Benzyl Group | High | Provides steric bulk and potential for aromatic (π-π) interactions. Determines specificity and affinity for target proteins compared to unsubstituted amides. nih.govnih.gov |

QSAR models are developed to predict the biological activity of novel compounds before their synthesis, saving time and resources. jocpr.com For a class of compounds like this compound, a QSAR model would be built using a dataset of structurally similar analogs with known biological activities.

The process involves several key steps:

Data Set Assembly: A collection of N-benzyl fatty acid amide analogs with measured biological activity (e.g., IC₅₀ values for enzyme inhibition) would be compiled. nih.gov

Descriptor Calculation: For each molecule, a wide range of physicochemical, electronic, and steric properties, known as molecular descriptors, are calculated. Common descriptors include LogP (lipophilicity), molar refractivity (bulk), topological polar surface area (TPSA), and quantum chemical parameters like HOMO/LUMO energies. jocpr.comacs.org

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a selection of descriptors with the observed biological activity. jocpr.comdergipark.org.tr

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model-building process). researchgate.netmdpi.com

For instance, a hypothetical QSAR model for this compound analogs might take the form:

pIC₅₀ = c₀ + c₁(LogP) - c₂(TPSA) + c₃(DipoleMoment)

This equation would suggest that activity increases with lipophilicity (LogP) and dipole moment, but decreases with a larger polar surface area. Such a model, once validated, could be used to screen a virtual library of novel this compound analogs to prioritize the synthesis of the most promising candidates. Studies on N-acyl and N-aroylpyrazolines have successfully used 3D-QSAR models to identify favorable and unfavorable regions for substitution, guiding the design of more potent inhibitors. researchgate.net

Molecular Docking and Molecular Dynamics Simulations

To visualize and understand the interaction of this compound with its potential biological targets at an atomic level, molecular docking and molecular dynamics (MD) simulations are employed. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. mdpi.com For this compound, this would involve docking the molecule into the active site of a potential target enzyme, such as Fatty Acid Amide Hydrolase (FAAH), or a receptor, like a G-protein coupled receptor (GPCR). researchgate.nettandfonline.com

The docking process would reveal:

Binding Pose: The most stable three-dimensional arrangement of the ligand within the binding pocket.

Binding Affinity: A calculated score (e.g., in kcal/mol) that estimates the strength of the interaction. Lower binding energy scores typically indicate a more favorable interaction. researchgate.net

Key Interactions: Identification of specific amino acid residues in the target protein that form hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with the ligand. nih.gov

Docking studies on related fatty acid amides have provided crucial insights. For example, the docking of ibuprofen-derived benzylamides into FAAH showed that the benzyl group occupies the lipophilic acyl chain binding channel, while the ibuprofen moiety is positioned near the catalytic serine residues. nih.govtandfonline.com Similarly, docking this compound would likely show its long lipid tail occupying a deep hydrophobic channel, with the benzyl group and amide linker forming specific interactions that determine its binding affinity and selectivity.

The following table illustrates hypothetical docking results for this compound with a target protein, based on common interactions seen with similar lipid ligands.

| Interacting Residue (Hypothetical) | Interaction Type | Part of this compound Involved | Predicted Significance |

| Leucine, Isoleucine, Valine | Hydrophobic | Octadecenoyl Chain | Anchors the lipid tail in a hydrophobic tunnel. |

| Serine, Threonine | Hydrogen Bond | Amide Carbonyl (acceptor) or N-H (donor) | Orients the core of the molecule in the active site. |

| Phenylalanine, Tyrosine | π-π Stacking | Benzyl Ring | Provides additional binding affinity and specificity. |

| Arginine, Lysine | Cation-π | Benzyl Ring | Electrostatic interaction that can stabilize the complex. |

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov An MD simulation treats atoms as particles moving under the laws of classical mechanics, allowing researchers to observe the flexibility of both the ligand and the protein. nih.govacs.org

Running an MD simulation on a docked this compound-protein complex can:

Assess Stability: Determine if the binding pose predicted by docking is stable over a period of nanoseconds to microseconds. Unstable complexes may see the ligand dissociate or adopt a completely different conformation.

Reveal Conformational Changes: Show how the protein and ligand adapt to each other upon binding, a phenomenon known as "induced fit". conicet.gov.ar The long, flexible octadecenoyl chain of this compound would be expected to explore multiple conformations within the binding pocket. rsc.org

Characterize Water's Role: Analyze the role of water molecules in mediating ligand-protein interactions.

Calculate Binding Free Energy: Employ advanced techniques to provide a more accurate estimation of the binding affinity than docking scores alone.

Simulations of other lipid-protein complexes have demonstrated the importance of protein flexibility and the dynamic nature of the lipid tail in achieving a stable bound state. nih.govuib.no For this compound, MD simulations would be crucial for understanding how the flexible octadecenoyl tail and the semi-rigid benzylamide headgroup cooperate to maintain a stable and active conformation within a biological target.

Vi. Future Research Trajectories and Translational Perspectives

Rational Design of Next-Generation N-Benzyloctadecenamide Analogs

The rational design of new chemical entities based on a natural lead compound is a cornerstone of modern medicinal chemistry. This approach allows for the systematic modification of a molecule's structure to enhance its efficacy, selectivity, and pharmacokinetic properties. For this compound, future research would involve the synthesis and evaluation of a library of analogs to establish clear structure-activity relationships (SAR).

Key strategies for the design of next-generation analogs could include:

Modification of the Aliphatic Chain: The octadecenamide portion of the molecule offers multiple avenues for modification. Researchers can vary the length of the carbon chain, alter the position and geometry of the double bond, or introduce different functional groups to modulate lipophilicity and target engagement.

Substitution on the Benzyl (B1604629) Moiety: The aromatic benzyl ring can be substituted with various electron-donating or electron-withdrawing groups. Studies on other N-benzyl amide derivatives, such as N-benzyl-2-acetamidopropionamide, have shown that the introduction of specific substituents can dramatically influence biological activity. nih.gov

Bioisosteric Replacement: Key functional groups, like the amide linkage, could be replaced with bioisosteres to improve metabolic stability or binding interactions. The exploration of related scaffolds, such as 1,3,4-oxadiazoles or N-substituted benzimidazoles, has proven to be a successful strategy for discovering novel biological activities in other compound classes. nih.govmdpi.com The goal is to create novel analogs with potentially superior potency and more refined biological actions.

Table 1: Hypothetical Strategies for this compound Analog Design

| Modification Strategy | Structural Change Example | Potential Outcome | Rationale Reference |

|---|---|---|---|

| Aliphatic Chain Alteration | Varying chain length (e.g., C16 to C20) | Altered membrane permeability and target binding | General Medicinal Chemistry Principles |

| Benzyl Ring Substitution | Addition of methoxy (B1213986) or chloro groups | Enhanced potency and selectivity | nih.gov |

| Heteroatom Incorporation | Introduction of oxygen or sulfur in the aliphatic chain | Modified metabolic stability and activity | nih.gov |

| Scaffold Hopping | Replacement of amide with a heterocyclic core | Novel target engagement and intellectual property | nih.govnih.gov |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To move beyond preliminary observations, a comprehensive understanding of this compound's mechanism of action is essential. Multi-omics approaches, which involve the simultaneous analysis of different biological molecules, provide a holistic view of cellular responses to a compound. frontiersin.orgfrontlinegenomics.com Integrating genomics, transcriptomics, proteomics, and metabolomics can reveal the complex biological pathways modulated by this compound or its optimized analogs. mdpi.comresearchgate.net

Initial studies on the Salvadora persica ethyl acetate (B1210297) fraction, which contains this compound, have already employed a multi-faceted approach by combining metabolomic profiling (HPLC-MS) with transcriptomic analysis (mRNA expression). nih.govmdpi.com These studies linked the extract to the inhibition of pro-inflammatory markers like interleukin-6 (IL-6) and tumour necrosis factor-alpha (TNF-α), and the upregulation of collagen type I alpha 1 (Col1A1) mRNA. nih.govmdpi.com

Future research should apply this strategy directly to the purified compound and its analogs. A proposed workflow would involve treating relevant cell models with the compound and subsequently performing a suite of omics analyses to map its molecular footprint, identifying key regulated genes, proteins, and metabolic pathways. embopress.org

Table 2: Role of Different Omics Layers in Mechanistic Elucidation

| Omics Layer | Technology Example | Information Gained | Reference |

|---|---|---|---|

| Genomics | Whole Genome Sequencing | Identifies genetic factors influencing drug response (Pharmacogenomics) | frontlinegenomics.com |

| Transcriptomics | RNA-Sequencing | Reveals changes in gene expression; identifies regulated pathways | nih.govmdpi.comfrontiersin.org |

| Proteomics | Mass Spectrometry (e.g., SWATH-MS) | Quantifies changes in protein abundance and post-translational modifications | frontlinegenomics.com |

| Metabolomics | NMR, LC-MS/MS | Profiles changes in small molecule metabolites, revealing metabolic shifts | mdpi.comresearchgate.net |

Development of Predictive Preclinical Models for Efficacy

A significant challenge in drug development is the poor translation of findings from preclinical models to clinical outcomes. frontiersin.org Research indicates that a high percentage of preclinical experiments fail to predict human responses accurately. frontiersin.orgnih.gov The initial biological activity of the this compound-containing extract was assessed in a rat model of acetic acid-induced oral ulcers. nih.gov While valuable, this single model is insufficient to predict efficacy across a range of potential human applications.

Future efforts must focus on developing and utilizing more predictive preclinical models that better recapitulate human physiology and disease. tno.nl This includes:

Three-Dimensional (3D) Organoids: These self-organizing cell cultures mimic the structure and function of human organs far better than traditional 2D cell cultures.

Microphysiological Systems (MPS): Also known as "organ-on-a-chip" technology, MPS allows for the creation of complex, multi-cell type human tissue models to test compound efficacy and interaction. nih.gov

Quantitative Systems Pharmacology (QSP): This approach integrates experimental data from various models into computational frameworks to simulate disease progression and drug effects, providing a more dynamic and predictive understanding. nih.gov

Advanced In Vivo Models: The use of genetically engineered or humanized animal models can provide critical insights, especially for complex systemic diseases. synapcell.com

Table 3: Comparison of Preclinical Models for Efficacy Testing

| Model Type | Key Advantage | Key Limitation | Reference |

|---|---|---|---|

| Traditional Animal Model | Systemic biological context | Poor translation to human physiology | frontiersin.orgnih.gov |

| 3D Organoids | High human physiological relevance | Lack of systemic circulation and immune components | nih.gov |

| Microphysiological Systems | Controlled human microenvironment | Technically complex, lower throughput | nih.gov |

| QSP Models | Predictive and mechanistic insights | Heavily reliant on quality and quantity of input data | nih.gov |

Bridging Preclinical Discoveries to Advanced Biological Research Stages

The successful translation of a promising compound from the laboratory to advanced stages of biological and, eventually, clinical research requires a strategic and integrated approach. This involves leveraging the knowledge gained from rational analog design, multi-omics analysis, and predictive preclinical models to build a comprehensive data package.

A key step in this process is the identification and validation of translational biomarkers. tno.nl By analyzing multi-omics data from predictive models, researchers can identify molecular signatures (e.g., specific proteins or metabolites in circulation) that correlate with the compound's desired biological effect. These biomarkers are invaluable for monitoring efficacy and stratifying patient populations in later research phases. tno.nl

Furthermore, computational and machine learning models can be employed to analyze the integrated datasets, helping to predict the probability of translational success and de-risk the progression to more complex and costly studies. frontiersin.org This data-driven approach ensures that only the most promising analog candidates, with well-understood mechanisms and validated biomarkers, are advanced, thereby optimizing the allocation of resources and increasing the potential for impactful biological discoveries.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for N-Benzyloctadecenamide, and what analytical methods are recommended for verifying its purity?

- Methodological Answer : Synthesis typically involves amidation reactions between octadecenoyl chloride and benzylamine under inert conditions. Key steps include temperature control (e.g., 0–5°C for acid chloride generation) and purification via column chromatography. Purity verification requires HPLC (C18 column, acetonitrile/water gradient) and -NMR (peaks at δ 7.2–7.4 ppm for benzyl protons and δ 5.3–5.5 ppm for olefinic protons). Melting point analysis (e.g., 242°C for structurally similar compounds) and FT-IR (amide I band ~1650 cm) are supplementary .

Q. What safety protocols should be followed when handling This compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin contact. Work in a fume hood to avoid inhalation of dust or aerosols. Store in a tightly sealed container in a dry, ventilated area away from oxidizers. In case of exposure, wash skin with soap/water and seek medical advice for persistent irritation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of per local regulations .

Q. How can researchers validate the stability of This compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Monitor hydrolytic stability via pH-dependent degradation assays (e.g., 1M HCl/NaOH at 37°C for 24 hours) and analyze degradation products using LC-MS .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for This compound across different studies?

- Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., assay type, cell line variability, solvent effects). Reproduce key studies under standardized conditions (e.g., fixed DMSO concentration ≤0.1%, validated cell lines). Use statistical tools (e.g., Bland-Altman plots) to quantify inter-study variability and isolate biological vs. methodological noise .

Q. What computational approaches are validated for predicting the physicochemical properties of This compound?

- Methodological Answer : Employ density functional theory (DFT) for electronic structure analysis (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) simulations to study lipid bilayer interactions. Validate predictions against experimental data from NIST Chemistry WebBook (e.g., logP, solubility parameters). Use QSAR models trained on structurally similar amides to estimate ADMET properties .

Q. How should experimental designs be optimized to investigate the mechanism of action of This compound in complex biological systems?

- Methodological Answer : Implement orthogonal assays (e.g., SPR for binding affinity, CRISPR knockouts for target validation) to reduce false positives. Use isotopic labeling (- or -tagged compounds) for metabolic tracing in cell cultures. For in vivo studies, ensure pharmacokinetic profiling (plasma half-life, tissue distribution) aligns with dosing regimens to confirm target engagement .

Data Contradiction and Reproducibility

Q. What strategies mitigate batch-to-batch variability in This compound synthesis?

- Methodological Answer : Standardize reaction conditions (e.g., stoichiometric ratios, catalyst purity) and implement QC checkpoints (e.g., intermediate NMR profiling). Use design of experiments (DoE) to identify critical process parameters (CPPs) affecting yield and purity. Cross-validate batches via collaborative studies across labs .

Q. How can researchers reconcile conflicting solubility data for This compound in polar vs. nonpolar solvents?

- Methodological Answer : Conduct solvent screening using the "shake-flask" method with UV-Vis quantification. Account for solvent polarity (logP) and hydrogen-bonding capacity using Hansen solubility parameters. Validate results with computational COSMO-RS simulations to model solvent-solute interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.